1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-[2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4-dione is a pyrimidone, a hydrazone and a member of thiophenes.
Scientific Research Applications
Synthesis and Chemical Properties
1,3-Dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione has been involved in various chemical syntheses and studies of its properties. For instance, Gelling and Wibberley (1969) explored the syntheses and properties of similar pyridopyrimidines, detailing the processes involved in their creation and the resulting chemical characteristics (Gelling & Wibberley, 1969). In another study, El-Sayed et al. (2009) worked on the synthesis of new derivatives, focusing on their antiviral activity against hepatitis B virus, showcasing the compound's potential in medicinal chemistry (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Crystal Structure Analysis
Research has also been conducted on the crystal structures of derivatives of this compound. Trilleras et al. (2009) examined the molecular structures and different crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which is closely related to the compound (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Application in Organic Synthesis
The compound has been utilized in various organic synthesis processes. Rahmani et al. (2018) reported its use in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, emphasizing its role in facilitating complex chemical reactions (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Potential in Developing New Chemical Reactions
Ahadi et al. (2014) investigated a domino Knoevenagel condensation–Michael addition–cyclization for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines, indicating the compound's utility in developing new types of chemical reactions (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).
Antiviral Research
Research on antiviral applications is also significant. For example, the synthesis and antiviral evaluation of derivatives for potential effectiveness against Hepatitis A virus and Herpes simples virus type-1 were carried out by El-Etrawy and Abdel-Rahman (2010) (El-Etrawy & Abdel-Rahman, 2010).
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2S/c1-14-9(6-10(16)15(2)11(14)17)13-12-7-8-4-3-5-18-8/h3-7,13H,1-2H3/b12-7+ |
InChI Key |
YMXNPWMREYPIKK-KPKJPENVSA-N |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N/N=C/C2=CC=CS2 |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=CS2 |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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